REACTION_CXSMILES
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C(OCl)(C)(C)C.CCOCC.[NH:12]1[CH2:20][CH2:19][CH2:18][C@H:13]1[C:14]([O:16][CH3:17])=[O:15]>C(N(CC)CC)C>[NH:12]1[CH2:20][CH2:19][CH:18]=[C:13]1[C:14]([O:16][CH3:17])=[O:15]
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Name
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|
Quantity
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4.64 mL
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Type
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solvent
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Smiles
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C(C)N(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
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-50 °C
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Type
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CUSTOM
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Details
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the reaction was stirred at −50° C. for 1 hour
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was warmed to room temperature
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Type
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STIRRING
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Details
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by stirring for 3 days
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Duration
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3 d
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Type
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FILTRATION
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Details
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The reaction mixture was filtered
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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DISTILLATION
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Details
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The residue was purified by vacuum distillation
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |